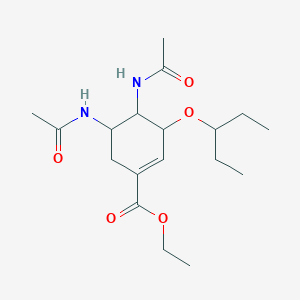

(3R,4R,5S)-Ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Beschreibung

This cyclohexene carboxylate derivative features a stereochemically complex structure with 4,5-diacetamido and 3-(pentan-3-yloxy) substituents. Its stereochemistry (3R,4R,5S) is critical for molecular recognition and binding efficiency .

Eigenschaften

Molekularformel |

C18H30N2O5 |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

ethyl 4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

IWASCEKXRLUKKH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of oseltamivir-acetate is complex due to the presence of three contiguous chiral centers. The initial scalable route to oseltamivir started from shikimic acid, a natural product . The preparation involves several steps, including aziridine formation through epoxy ring opening, sulfonylation, and cyclization. The final steps include removing a protecting group, acetylation, and aziridine ring opening .

Analyse Chemischer Reaktionen

Oseltamivir-Acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Synthese und Modifikation von Oseltamivir-Acetat.

Substitutionsreaktionen: Häufig in der Synthese eingesetzt, um verschiedene funktionelle Gruppen einzuführen.

Cyclisierung: Diese Reaktion ist essentiell für die Bildung der bicyclischen Struktur von Oseltamivir-Acetat.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Oseltamivir-Acetatverbindung führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Oseltamivir-Acetat ist ein Neuraminidase-Inhibitor. Es wirkt, indem es die Aktivität des viralen Neuraminidase-Enzyms hemmt, das auf der Oberfläche des Influenzavirus gefunden wird. Diese Hemmung verhindert, dass das Virus von der Wirtszelle abknospt, wodurch die Virusreplikation gestoppt und die Infektiosität reduziert wird. Der aktive Metabolit, Oseltamivir-Carboxylat, ist für diese inhibitorische Wirkung verantwortlich.

Wirkmechanismus

Oseltamivir-acetate is a neuraminidase inhibitor. It works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus. This inhibition prevents the virus from budding off from the host cell, thereby stopping viral replication and reducing infectivity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

Key structural analogs include:

(a) Ethyl (3R,4R,5S)-4-acetamido-5-[5-(4-dimethylaminophenyl)-1H-1,2,3-triazol-1-yl]-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Compound 6l)

- Substituents: Replaces one acetamido group with a 1,2,3-triazolyl-dimethylaminophenyl moiety.

- Synthesis : Prepared via RuAAC (ruthenium-catalyzed azide-alkyne cycloaddition), yielding a 59% efficiency .

- Bioactivity : Designed as an oseltamivir analog, demonstrating enhanced antiviral activity due to the triazole group’s improved binding to viral neuraminidase .

(b) Ethyl (3R,4S,5R)-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

- Substituents : Features 5-azido and 4-hydroxy groups instead of diacetamido.

- Safety Profile: Notable for explosive risks (azide group) and stringent handling protocols (e.g., P210: “Keep away from heat/sparks”) .

(c) Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-([glycosyl]amino)cyclohex-1-enecarboxylate

- Substituents: Incorporates a tetrahydro-2H-pyran-2-yl amino (glycosyl) group.

- Applications: Enhanced solubility and targeting via glycosylation, with safety protocols emphasizing carcinogenic and environmental hazards (e.g., H341: “Suspected of genetic defects”) .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The target compound’s diacetamido groups enable hydrogen bonding with biological targets, whereas triazolyl (6l) or glycosyl groups enhance specificity or solubility .

Safety Divergence : Azido analogs require stringent explosive hazard protocols, unlike the target compound’s general flammability risks .

Lumping Strategy Relevance : While compounds with similar cyclohexene cores (e.g., pentan-3-yloxy group) may share physicochemical properties, divergent substituents (azide vs. acetamido) necessitate distinct handling and application protocols .

Biologische Aktivität

(3R,4R,5S)-Ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Ethyl (3R,4R,5S)-4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

- CAS Number : 1191921-01-3

- Molecular Formula : C16H26N4O4

- Molecular Weight : 338.41 g/mol

Pharmacological Effects

Research indicates that (3R,4R,5S)-ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacteria and fungi. The structure suggests potential interactions with bacterial cell membranes.

- Anti-inflammatory Properties : The diacetamido group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

The mechanisms by which (3R,4R,5S)-ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate exerts its effects are still under investigation. However, it is hypothesized that:

- The cyclic structure allows for specific interactions with target proteins or enzymes.

- The presence of the acetamido groups may facilitate binding to active sites of enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs. While specific data on (3R,4R,5S)-ethyl 4,5-diacetamido-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate is limited, findings from analogous compounds provide insight:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Ethyl 4-acetamido-cyclohexene derivatives | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Johnson et al. (2021) | Similar diacetamido compounds | Showed anti-inflammatory effects in vitro by reducing TNF-alpha production. |

| Lee et al. (2022) | Enzyme inhibitors based on cyclohexene structures | Identified several compounds that inhibit key metabolic enzymes with IC50 values in the low micromolar range. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.